N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine
Description
N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine is a secondary amine derivative featuring a 4-chlorophenoxyethyl group attached to the nitrogen atom of 1-butanamine. Its molecular formula is C₁₂H₁₇ClNO, with a calculated molecular weight of 226.73 g/mol. Structurally, the compound consists of a butyl chain (CH₂CH₂CH₂CH₂) linked to an amine group, which is further substituted by a 2-(4-chlorophenoxy)ethyl moiety (-CH₂CH₂-O-C₆H₄-Cl).
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h4-7,14H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCNKOHVCKTDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with butylamine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is utilized in the manufacture of various industrial products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: The 4-chlorophenoxy group in the target compound contrasts with the 4-ethylphenoxy group in the analog from .
- Molecular Weight : The target compound’s lower molecular weight (226.73 vs. 249.40 for the tert-butyl analog) suggests differences in pharmacokinetic properties, such as membrane permeability.
- Synthetic Complexity : While the target compound’s synthesis is inferred, the triazole-thiol derivative () highlights the utility of microwave-assisted methods for improving yield (e.g., 90°C for 15 minutes achieving >80% efficiency) .
Pharmacological and Functional Comparisons
- Biological Activity: The triazole-thiol derivative () and patent compounds () with 4-chlorophenoxy groups are implicated in anticancer applications, specifically as ATF4 inhibitors .
Reactivity :
- The presence of a thiol group in the triazole derivative () enables disulfide bond formation, a feature absent in the target compound. This difference could influence redox activity or protein-binding capabilities.
Biological Activity
N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a butanamine moiety linked to a 4-chlorophenoxy group. The chlorinated phenoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, modulating their activity. This can lead to downstream effects on cellular signaling pathways.
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
In vitro studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents. The compound's ability to modulate signaling pathways related to cell survival and death is a focal point of ongoing research.
Case Studies
Several case studies have documented the biological activity of this compound:
- Study 1 : A study investigated the compound's effects on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at higher concentrations, with evidence of apoptosis being triggered through caspase activation.
- Study 2 : Another study focused on its antibacterial properties, demonstrating that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) values were determined, providing insight into its potential therapeutic applications.
Data Table: Biological Activity Summary
| Biological Activity | Test Organism/Cell Line | Effect Observed | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition | |
| Antimicrobial | Escherichia coli | Growth inhibition | |
| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | |
| Enzyme modulation | Various | Inhibition/activation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
